7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methylquinoline and 7-chloro-4-hydroxyquinoline.
Functional Group Introduction:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate can be investigated. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds or participate in other interactions, while the carboxamide group can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial activity.
Quinoline-3-carboxamide: A simpler analog with potential biological activities.
8-Methylquinoline: The parent compound without additional functional groups.
Uniqueness
What sets 7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide apart is its combination of functional groups, which can lead to unique biological activities and chemical reactivity. The presence of the methanesulfonylprop-2-en-1-yl group, in particular, adds a level of complexity and potential for diverse interactions.
Properties
IUPAC Name |
7-chloro-8-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-9-12(16)5-4-10-13(9)18-8-11(14(10)19)15(20)17-6-3-7-23(2,21)22/h3-5,7-8H,6H2,1-2H3,(H,17,20)(H,18,19)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENSFFHXQMPGY-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NCC=CS(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NC/C=C/S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.